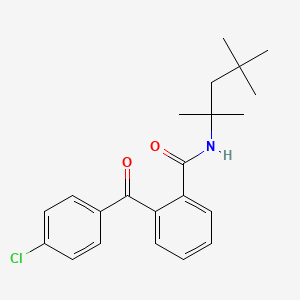
2-(4-Chlorobenzoyl)-N-(2,4,4-trimethylpentan-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorobenzoyl)-N-(2,4,4-trimethylpentan-2-yl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. This compound features a chlorobenzoyl group and a trimethylpentan-2-yl group attached to the benzamide core, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorobenzoyl)-N-(2,4,4-trimethylpentan-2-yl)benzamide typically involves the acylation of an amine with a chlorobenzoyl chloride derivative. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid byproduct. The general reaction scheme is as follows:
Starting Materials: 4-Chlorobenzoyl chloride, 2,4,4-trimethylpentan-2-amine
Reaction Conditions: Solvent (e.g., dichloromethane), base (e.g., triethylamine), temperature (0-25°C)
Procedure: The amine is added to a solution of the chlorobenzoyl chloride in the solvent, followed by the addition of the base. The reaction mixture is stirred at the specified temperature until completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorobenzoyl)-N-(2,4,4-trimethylpentan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the chlorobenzoyl group or reduce other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor binding studies.
Medicine: Exploration of its pharmacological properties for potential therapeutic applications.
Industry: Use as a precursor in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-(4-Chlorobenzoyl)-N-(2,4,4-trimethylpentan-2-yl)benzamide would depend on its specific biological target. Generally, benzamides can interact with various molecular targets such as enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Benzoylbenzamide: Lacks the chlorobenzoyl and trimethylpentan-2-yl groups, resulting in different chemical and biological properties.
4-Chlorobenzamide: Contains the chlorobenzoyl group but lacks the benzamide core and trimethylpentan-2-yl group.
N-(2,4,4-Trimethylpentan-2-yl)benzamide: Contains the trimethylpentan-2-yl group but lacks the chlorobenzoyl group.
Uniqueness
2-(4-Chlorobenzoyl)-N-(2,4,4-trimethylpentan-2-yl)benzamide is unique due to the presence of both the chlorobenzoyl and trimethylpentan-2-yl groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
55275-56-4 |
|---|---|
Molecular Formula |
C22H26ClNO2 |
Molecular Weight |
371.9 g/mol |
IUPAC Name |
2-(4-chlorobenzoyl)-N-(2,4,4-trimethylpentan-2-yl)benzamide |
InChI |
InChI=1S/C22H26ClNO2/c1-21(2,3)14-22(4,5)24-20(26)18-9-7-6-8-17(18)19(25)15-10-12-16(23)13-11-15/h6-13H,14H2,1-5H3,(H,24,26) |
InChI Key |
CCEXRMLEJJCCMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


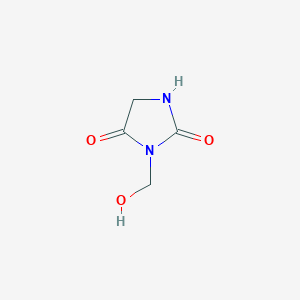
![1-[(2-Nitropyridin-3-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14632476.png)

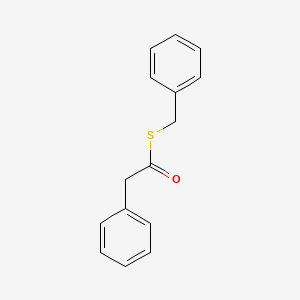

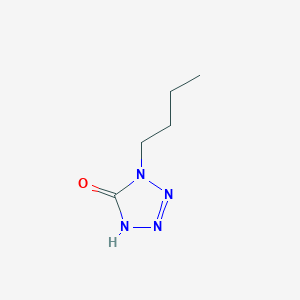
![[1,1'-Biphenyl]-4-yl 3-[4-(hexyloxy)phenyl]prop-2-enoate](/img/structure/B14632510.png)
![1,1-Dimethoxy-1,2-dihydronaphtho[1,8-bc]silole](/img/structure/B14632515.png)
![Benzene, 1,1'-[oxybis(methylene)]bis[2-chloro-](/img/structure/B14632525.png)
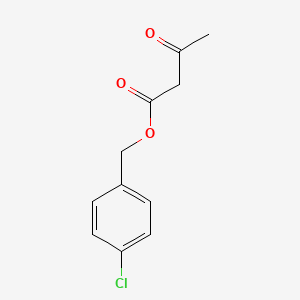
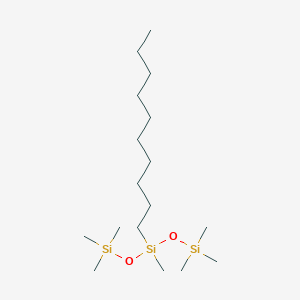
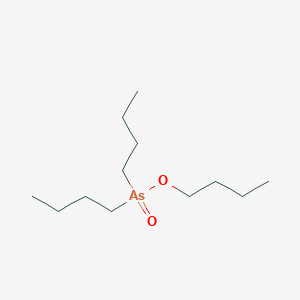

![Acetic acid, 2,2'-[(1-tetradecyl-1,2-ethanediyl)bis(oxy)]bis-](/img/structure/B14632569.png)
